molecular formula C8H8BrClO2 B6307803 6-Bromo-2-chloro-3-ethoxyphenol CAS No. 1881289-20-8

6-Bromo-2-chloro-3-ethoxyphenol

Cat. No.: B6307803
CAS No.: 1881289-20-8
M. Wt: 251.50 g/mol
InChI Key: XTWBHNUZVNNDCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-ethoxyphenol typically involves the bromination and chlorination of 3-ethoxyphenol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-3-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-2-chloro-3-ethoxyphenol has garnered attention in various scientific research fields due to its unique chemical structure and potential biological activities. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-ethoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or cellular processes. The halogen atoms may also contribute to the compound’s reactivity and binding affinity to target proteins or receptors .

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-3-ethoxyphenol
  • 6-Bromo-2-chloro-4-ethoxyphenol
  • 6-Bromo-3-chloro-2-ethoxyphenol

Comparison: 6-Bromo-2-chloro-3-ethoxyphenol is unique due to the specific positioning of the bromine, chlorine, and ethoxy groups on the phenol ring.

Properties

IUPAC Name

6-bromo-2-chloro-3-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWBHNUZVNNDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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